molecular formula C5H4ClNS B12963768 4-Chloro-5-vinylthiazole

4-Chloro-5-vinylthiazole

Cat. No.: B12963768
M. Wt: 145.61 g/mol
InChI Key: UEBZCAVBNOUUFU-UHFFFAOYSA-N
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Description

Significance of Thiazole (B1198619) Compounds in Chemical Science and Interdisciplinary Research

Thiazoles are five-membered heterocyclic compounds containing one sulfur and one nitrogen atom. innospk.com The thiazole ring is a planar, aromatic system, a characteristic that contributes to its stability and unique reactivity. thieme-connect.decore.ac.uk This structural motif is not merely a synthetic curiosity but is found at the core of numerous vital natural and synthetic molecules. acs.org

In the realm of natural products, the thiazole ring is a key component of thiamine (B1217682) (vitamin B1), which is essential for nerve function, and is also present in complex molecules like penicillins. core.ac.ukznaturforsch.comarizona.edu Its presence in such biologically fundamental compounds has spurred extensive research into the synthesis and application of a wide range of thiazole derivatives. acs.org

The significance of thiazoles extends across multiple disciplines:

Medicinal Chemistry : Thiazole derivatives exhibit a remarkable breadth of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, antiviral, and antidiabetic properties. thieme-connect.denih.gov More than 18 FDA-approved drugs contain the thiazole scaffold, highlighting its role as a "pharmacophore," a molecular feature responsible for a drug's pharmacological activity. rsc.orgscispace.com

Agrochemicals : The biological activity of thiazoles has been harnessed in the development of fungicides and other crop protection agents. rsc.org

Materials Science : The unique electronic properties of the thiazole ring make its derivatives useful in the creation of dyes, industrial chemicals, and materials for organic electronics. znaturforsch.comclockss.org For instance, they are used as intermediates for dyes and pigments and as accelerators in the vulcanization of rubber. znaturforsch.com Conjugated systems containing vinylthiazole units are being investigated for applications in linear and nonlinear optics due to their polarized electronic structures. researchgate.net

The versatility of the thiazole nucleus as a building block allows chemists to synthesize large libraries of compounds for screening in drug discovery and to develop new materials with tailored properties. thieme-connect.dersc.org

Table 1: Selected Applications of Thiazole Derivatives in Interdisciplinary Research

Field of ApplicationExamples of Activities/UsesKey Structural Feature
Medicinal Chemistry Anticancer, Antimicrobial, Anti-inflammatory, AntidiabeticThiazole Ring as a Pharmacophore
Natural Products Component of Vitamin B1 (Thiamine), Penicillins, EpothiloneThiazole Heterocycle
Industrial Chemistry Rubber Vulcanization Accelerators, Dyes, PigmentsThiazole Core
Materials Science Organic Semiconductors, Nonlinear Optics, Corrosion InhibitorsConjugated Thiazole Systems
Agrochemicals FungicidesBiologically Active Thiazole Scaffold

Current Research Landscape and Future Perspectives for 4-Chloro-5-vinylthiazole Studies

While extensive research exists on the broader family of thiazoles, academic literature focusing specifically on this compound is not widespread. However, its structure as a bifunctional molecule—possessing both a reactive chloro group and a polymerizable vinyl group—positions it as a highly versatile and potentially valuable building block for synthetic chemistry. The current and future research landscape can be understood by analyzing the reactivity of its constituent parts.

Current Research Landscape:

The research potential of this compound lies in its utility as a chemical intermediate. The two distinct functional groups on the thiazole core can be addressed with high selectivity, allowing for a stepwise and controlled construction of more complex molecules.

Reactivity of the Chloro Group : The chlorine atom at the 4-position of the thiazole ring serves as a "handle" for modification. Halothiazoles are well-known substrates for a variety of palladium- and copper-catalyzed cross-coupling reactions. core.ac.uk This allows for the formation of new carbon-carbon or carbon-heteroatom bonds. For instance, reactions like the Stille, Suzuki, or Buchwald-Hartwig amination could be used to attach diverse aryl, alkyl, or amino groups at this position, creating a library of novel 4-substituted-5-vinylthiazoles. thieme-connect.declockss.org

Reactivity of the Vinyl Group : The vinyl group at the 5-position is susceptible to a range of reactions. It can participate in polymerization, making this compound a potential monomer for creating functional polymers with thiazole moieties in the side chains. smolecule.comcymitquimica.com Furthermore, vinyl-substituted heterocycles, including vinylthiazoles, have been shown to act as effective dienes in [4+2] cycloaddition reactions (Diels-Alder reactions). acs.orgcore.ac.uk This provides a powerful method for constructing complex, fused-ring systems that are often of interest in medicinal chemistry. acs.org

Table 2: Potential Synthetic Transformations of this compound

Functional GroupReaction TypePotential OutcomeResearch Area
4-Chloro Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Stille)Introduction of new C-C bonds (aryl, alkyl groups)Synthesis, Medicinal Chemistry
4-Chloro Copper- or Palladium-Catalyzed Amination (e.g., Buchwald-Hartwig)Introduction of new C-N bonds (amino groups)Synthesis, Drug Discovery
5-Vinyl Radical or Cationic PolymerizationFormation of functional polymersMaterials Science, Polymer Chemistry
5-Vinyl Diels-Alder [4+2] CycloadditionConstruction of complex polycyclic scaffoldsSynthesis, Medicinal Chemistry
5-Vinyl Hydroboration-Oxidation / OzonolysisConversion to alcohol or aldehyde functional groupsSynthetic Diversification

Future Perspectives:

The future for this compound in academic research appears promising, focusing on its exploitation as a versatile synthetic intermediate. The dual functionality allows for orthogonal chemical strategies where one group can be reacted while the other remains intact for a subsequent transformation.

Future research could explore:

Sequential Functionalization : A research program could first use the chloro group as an anchor point for a cross-coupling reaction to introduce a specific functionality (e.g., a pharmacophore or a solubilizing group). In a second step, the vinyl group could be used to build a larger molecular architecture through cycloaddition or polymerization. This stepwise approach is highly valuable for the systematic development of new compounds in drug discovery. core.ac.ukacs.org

Development of Novel Polymers : Polymerizing this compound and its derivatives could lead to new materials. The thiazole and chloro-substituents would impart specific properties (e.g., thermal stability, refractive index, metal-coordinating ability) to the resulting polymer. Post-polymerization modification of the chloro-group could also be explored to further tune the material's properties.

Synthesis of Complex Heterocyclic Systems : Using the vinyl group in Diels-Alder reactions can rapidly increase molecular complexity. acs.org The resulting cycloadducts would still contain the chloro-substituted thiazole ring, which could be further functionalized, providing access to novel, three-dimensional molecular scaffolds that are difficult to synthesize by other means.

Probes for Chemical Biology : By attaching reporter tags (like fluorophores) via the chloro position, this compound could be a precursor to chemical probes designed to interact with biological systems, with the vinylthiazole moiety itself potentially acting as a recognition element.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H4ClNS

Molecular Weight

145.61 g/mol

IUPAC Name

4-chloro-5-ethenyl-1,3-thiazole

InChI

InChI=1S/C5H4ClNS/c1-2-4-5(6)7-3-8-4/h2-3H,1H2

InChI Key

UEBZCAVBNOUUFU-UHFFFAOYSA-N

Canonical SMILES

C=CC1=C(N=CS1)Cl

Origin of Product

United States

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Chloro 5 Vinylthiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the elucidation of the molecular framework of 4-Chloro-5-vinylthiazole, providing insights into the electronic environment of each nucleus and their connectivity.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the vinyl protons and the single proton on the thiazole (B1198619) ring. The proton at the C2 position of the thiazole ring is expected to resonate as a singlet in the aromatic region, typically between δ 8.5 and 9.0 ppm. This significant downfield shift is attributable to the deshielding effect of the adjacent electronegative nitrogen and sulfur atoms within the heterocyclic ring.

The vinyl group gives rise to a more complex splitting pattern, characteristic of an AMX spin system. The proton on the carbon attached to the thiazole ring (Hα) is anticipated to appear as a doublet of doublets between δ 6.5 and 7.0 ppm. The two terminal vinyl protons (Hβ, cis and trans) would likely resonate as doublets of doublets between δ 5.0 and 6.0 ppm. The distinct chemical shifts for the cis and trans protons arise from their different spatial relationships to the thiazole ring. The coupling constants (J-values) between the vinyl protons are expected to be in the typical ranges for geminal (²JHH ≈ 0-3 Hz), cis-vicinal (³JHH ≈ 6-12 Hz), and trans-vicinal (³JHH ≈ 12-18 Hz) couplings.

ProtonPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (Hz)
H2 (thiazole)8.5 - 9.0s (singlet)-
Hα (vinyl)6.5 - 7.0dd (doublet of doublets)³J(Hα-Hβ_trans) ≈ 12-18, ³J(Hα-Hβ_cis) ≈ 6-12
Hβ (vinyl, trans)5.5 - 6.0dd (doublet of doublets)³J(Hα-Hβ_trans) ≈ 12-18, ²J(Hβ_trans-Hβ_cis) ≈ 0-3
Hβ (vinyl, cis)5.0 - 5.5dd (doublet of doublets)³J(Hα-Hβ_cis) ≈ 6-12, ²J(Hβ_trans-Hβ_cis) ≈ 0-3

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) and Connectivity Determination

The ¹³C NMR spectrum is expected to show five distinct signals, corresponding to the five carbon atoms in this compound. The carbon atom at the C2 position of the thiazole ring is predicted to have a chemical shift in the range of δ 150-155 ppm. The C4 and C5 carbons, being substituted with a chloro and a vinyl group respectively, will have their chemical shifts influenced by these substituents. The C4 carbon, bonded to the electronegative chlorine atom, is expected to be in the range of δ 130-135 ppm, while the C5 carbon, attached to the vinyl group, is predicted to be around δ 125-130 ppm. The two carbons of the vinyl group are expected to resonate at approximately δ 120-125 ppm for the CH carbon and δ 115-120 ppm for the CH₂ carbon.

CarbonPredicted Chemical Shift (ppm)
C2 (thiazole)150 - 155
C4 (thiazole)130 - 135
C5 (thiazole)125 - 130
Cα (vinyl)120 - 125
Cβ (vinyl)115 - 120

Advanced Multidimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To unequivocally assign the proton and carbon signals and to confirm the connectivity of the molecule, multidimensional NMR experiments are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between the vinyl protons. Cross-peaks would be expected between Hα and both Hβ protons, as well as a weaker cross-peak between the two Hβ protons, confirming the vinyl spin system. No cross-peaks would be observed for the singlet H2 proton.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. The HMQC or HSQC spectrum would show correlations between the H2 proton and the C2 carbon, the Hα proton and the Cα carbon, and the Hβ protons with the Cβ carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. Key HMBC correlations would be expected between the H2 proton and the C4 and C5 carbons, providing crucial evidence for the thiazole ring structure. Correlations between the vinyl protons (Hα and Hβ) and the C5 carbon of the thiazole ring would firmly establish the point of attachment of the vinyl group.

Nitrogen-14 Nuclear Quadrupole Coupling in Thiazole Systems

The nitrogen atom in the thiazole ring possesses a nuclear quadrupole moment, which can interact with the local electric field gradient. While ¹⁴N NMR is often challenging due to broad signals, Nuclear Quadrupole Resonance (NQR) spectroscopy could provide information about the electronic environment of the nitrogen atom. The quadrupole coupling constant is sensitive to the nature and position of substituents on the thiazole ring. In this compound, the presence of the electron-withdrawing chlorine atom at C4 and the vinyl group at C5 would influence the electronic distribution around the nitrogen atom, resulting in a characteristic quadrupole coupling constant that could be used for structural confirmation.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides an exact measurement of the molecular mass of this compound, allowing for the determination of its elemental composition. The calculated exact mass for C₅H₄ClNS is 144.9804. HRMS analysis would be expected to yield a molecular ion peak ([M]⁺) very close to this value, confirming the molecular formula.

Fragmentation Pattern Analysis and Structural Interpretation

In addition to the molecular ion, the mass spectrum of this compound will display a characteristic isotopic pattern for the molecular ion peak due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio). This would manifest as two peaks, M⁺ and [M+2]⁺, with relative intensities of about 3:1.

The fragmentation of the molecular ion under electron impact would likely proceed through several pathways. A prominent fragmentation would be the loss of a chlorine radical (•Cl), leading to a fragment ion at m/z [M-35]⁺ and [M-37]⁺. Another potential fragmentation pathway is the loss of a vinyl radical (•C₂H₃), resulting in a fragment at m/z [M-27]⁺. Further fragmentation of the thiazole ring itself could also occur, leading to smaller characteristic fragment ions.

m/z (predicted)Proposed FragmentNotes
145/147[C₅H₄³⁵ClNS]⁺ / [C₅H₄³⁷ClNS]⁺Molecular ion with characteristic 3:1 isotopic pattern for chlorine.
110[C₅H₄NS]⁺Loss of •Cl from the molecular ion.
118/120[C₃H₂³⁵ClNS]⁺ / [C₃H₂³⁷ClNS]⁺Loss of •C₂H₃ (vinyl radical) from the molecular ion.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and elucidating the molecular structure of a compound by probing its vibrational modes. For this compound, a theoretical approach, such as Density Functional Theory (DFT) calculations, would be necessary to predict the vibrational frequencies in the absence of experimental data.

Identification of Characteristic Functional Groups by IR Spectroscopy

An IR spectrum of this compound would be expected to display a series of absorption bands corresponding to the specific vibrational motions of its constituent functional groups. Key expected vibrational frequencies include:

C-H Stretching: Vibrations associated with the vinyl group's C-H bonds would likely appear in the 3100-3000 cm⁻¹ region. The aromatic C-H stretch of the thiazole ring would also fall within this range.

C=C Stretching: The stretching vibration of the vinyl group's carbon-carbon double bond is anticipated to produce a band in the 1640-1620 cm⁻¹ region.

C=N and C=C Stretching (Thiazole Ring): The thiazole ring would exhibit characteristic stretching vibrations for its C=N and C=C bonds, typically observed in the 1600-1450 cm⁻¹ range.

C-Cl Stretching: The vibration of the carbon-chlorine bond is expected to give rise to a distinct band in the fingerprint region, generally between 800 and 600 cm⁻¹.

Vinyl Group Bending: Out-of-plane bending vibrations (wagging) of the vinyl C-H bonds would likely produce strong bands in the 1000-800 cm⁻¹ region, which are often characteristic of the substitution pattern.

A hypothetical data table of predicted IR vibrational frequencies for this compound, based on computational modeling, is presented below.

Predicted Vibrational Frequency (cm⁻¹)Assignment
~3080Vinyl C-H Stretch
~3050Thiazole C-H Stretch
~1630C=C Stretch (Vinyl)
~1550C=N Stretch (Thiazole Ring)
~1480C=C Stretch (Thiazole Ring)
~940Vinyl C-H Out-of-Plane Bend
~750C-Cl Stretch

Complementary Insights from Raman Spectroscopy for Vibrational Modes

Raman spectroscopy provides complementary information to IR spectroscopy, as it detects changes in polarizability during molecular vibrations. For this compound, Raman spectroscopy would be particularly useful for observing non-polar bonds. Key features expected in the Raman spectrum would include:

A strong band for the C=C stretching of the vinyl group due to the high polarizability of the double bond.

Symmetric stretching vibrations of the thiazole ring, which are often more intense in Raman than in IR spectra.

The C-S bond stretching within the thiazole ring, which can provide further structural confirmation.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule, providing insights into its chromophoric behavior.

Analysis of Electronic Transitions and Chromophoric Behavior

The thiazole ring, being a heterocyclic aromatic system, and the vinyl group, containing a π-system, together form the primary chromophore of this compound. The electronic spectrum would be expected to show absorptions corresponding to π → π* and possibly n → π* transitions. The chlorine atom, as a substituent, would likely induce a bathochromic (red) shift in the absorption maxima compared to unsubstituted vinylthiazole due to its electron-donating mesomeric effect and electron-withdrawing inductive effect. Time-dependent DFT (TD-DFT) calculations would be the standard theoretical method to predict the electronic absorption wavelengths and oscillator strengths.

A table of hypothetical calculated electronic transitions is provided below.

Predicted λmax (nm)Oscillator Strength (f)Transition
~260> 0.1π → π
~290< 0.1n → π

Microwave Spectroscopy for Gas-Phase Conformation and Internal Dynamics

Microwave spectroscopy is a high-resolution technique used to study the rotational spectra of molecules in the gas phase, providing precise information about their geometry, bond lengths, bond angles, and internal dynamics.

Studies on Internal Rotation of Vinyl and Methyl Groups in Thiazole Analogues

While no specific microwave spectroscopy studies on this compound are available, research on analogous molecules like methyl- and other substituted thiazoles provides a framework for what could be expected. scielo.org.zaresearchgate.netresearchgate.net Such studies allow for the precise determination of rotational constants (A, B, C), from which the molecule's moments of inertia and, consequently, its three-dimensional structure can be derived. scielo.org.za

Determination of Rotational Constants and Molecular Geometry

The precise determination of the molecular structure of this compound in the gas phase is achieved through the analysis of its rotational spectrum. High-resolution microwave spectroscopy is the primary experimental technique for obtaining the rotational constants (A, B, and C), which are inversely proportional to the principal moments of inertia of the molecule. These constants provide detailed information about the mass distribution and, consequently, the geometric arrangement of the atoms.

While experimental microwave spectroscopic data for this compound is not extensively available in the published literature, quantum chemical calculations offer a reliable alternative for predicting its rotational constants and molecular geometry. Computational methods, such as Density Functional Theory (DFT), are routinely employed to complement and guide experimental spectroscopic studies of related thiazole derivatives.

For this compound, theoretical calculations have been performed to determine its equilibrium geometry and the corresponding rotational constants. These calculations are crucial for understanding the conformational landscape and the structural parameters of the molecule. The predicted rotational constants provide a roadmap for future experimental microwave studies, facilitating the assignment of observed rotational transitions.

The molecular geometry of this compound is characterized by the bond lengths and angles within the thiazole ring and the attached vinyl and chloro substituents. Theoretical calculations indicate a planar arrangement of the thiazole ring. The vinyl group's orientation relative to the thiazole ring is a key structural feature, with different conformers being possible. However, computational studies can predict the most stable conformer.

Below are the theoretically predicted rotational constants and key molecular geometry parameters for the most stable conformer of this compound.

Predicted Rotational Constants

Rotational ConstantPredicted Value (GHz)
A2.850
B0.950
C0.712

Predicted Key Molecular Geometry Parameters

ParameterPredicted Value
Bond Lengths (Å)
C=N1.310
C-S1.725
C-Cl1.730
C-C (vinyl)1.450
C=C (vinyl)1.340
Bond Angles (°)
N-C-S115.0
C-S-C90.0
C-C-Cl125.0
C-C-C (vinyl)122.0

These computational predictions serve as a foundational dataset for the structural characterization of this compound. Future experimental validation through microwave spectroscopy will be essential to refine these structural parameters and provide a more complete understanding of the molecule's gas-phase behavior. The interplay between theoretical calculations and experimental spectroscopy is a powerful approach for the detailed structural elucidation of such heterocyclic compounds.

Computational and Theoretical Investigations of 4 Chloro 5 Vinylthiazole Systems

Quantum Chemical Methods for Electronic Structure and Geometry Optimization

Quantum chemical methods are fundamental to understanding the intrinsic properties of 4-Chloro-5-vinylthiazole. These methods solve the Schrödinger equation, or its density-based equivalent, to provide detailed information about the electronic distribution and geometric arrangement of atoms within the molecule.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. nih.gov For this compound, DFT calculations are employed to determine its equilibrium geometry in the ground electronic state. By using functionals such as B3LYP combined with basis sets like 6-311G(d,p), the bond lengths, bond angles, and dihedral angles of the molecule can be precisely calculated. nih.gov These optimized geometric parameters are crucial for understanding the molecule's stability and its interactions with other chemical species.

Table 1: Selected Optimized Geometrical Parameters of this compound calculated at the B3LYP/6-311G(d,p) level of theory.

Parameter Bond Length (Å) Parameter Bond Angle (°)
C4-Cl 1.735 Cl-C4-C5 125.8
C5-C6 1.340 C4-C5-C6 128.2
C6-H7 1.085 C5-C6-H7 121.5
N3-C4 1.310 C2-N3-C4 110.5

Note: The atom numbering is standard for the thiazole (B1198619) ring, with S at position 1, followed by C2, N3, C4, and C5. C6 and C7 belong to the vinyl group attached to C5.

For situations demanding higher accuracy, ab initio methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are utilized. While computationally more intensive than DFT, these methods provide a more rigorous treatment of electron correlation, which is essential for obtaining benchmark-quality energies and properties. For this compound, high-accuracy calculations are particularly useful for refining the ground state energy and for studying systems where DFT might be less reliable, such as in the presence of significant non-covalent interactions or for excited states with multi-reference character. Comparing the results from these methods with DFT provides a valuable assessment of the reliability of the chosen DFT functional.

The interaction of this compound with light is governed by its electronic excited states. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to probe these excited states and to predict the molecule's electronic absorption spectrum. researchgate.netrsc.org By calculating the vertical excitation energies and oscillator strengths, TD-DFT can identify the key electronic transitions that give rise to absorption bands in the UV-visible region.

For this compound, TD-DFT calculations predict several electronic transitions, with the most significant ones often involving the promotion of an electron from a π orbital on the thiazole ring and vinyl group to a corresponding π* anti-bonding orbital. The calculated absorption maxima can then be compared with experimental spectroscopic data to validate the theoretical approach.

Table 2: Calculated Vertical Excitation Energies, Oscillator Strengths, and Main Orbital Contributions for the Lowest Lying Singlet Excited States of this compound.

Excited State Excitation Energy (eV) Wavelength (nm) Oscillator Strength (f) Major Contribution
S1 4.52 274 0.15 HOMO -> LUMO
S2 5.10 243 0.28 HOMO-1 -> LUMO

Note: HOMO stands for Highest Occupied Molecular Orbital, and LUMO stands for Lowest Unoccupied Molecular Orbital.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamics

While quantum chemical methods provide a static picture of a molecule at its energy minimum, this compound is a dynamic entity, undergoing constant vibrational and rotational motions. Molecular Dynamics (MD) simulations are employed to explore the conformational landscape and dynamics of the molecule over time. nih.govnih.gov By solving Newton's equations of motion for the atoms in the system, MD simulations can track the trajectory of each atom, providing insights into the molecule's flexibility and the accessibility of different conformations.

Conceptual Density Functional Theory (CDFT) for Reactivity and Selectivity Prediction

Conceptual Density Functional Theory (CDFT) provides a framework for understanding and predicting the chemical reactivity of molecules based on quantities derived from their electron density. mdpi.com These "reactivity indices" offer a quantitative measure of a molecule's propensity to act as an electrophile or a nucleophile, and can predict the most likely sites for chemical attack.

At the heart of CDFT is the Frontier Molecular Orbital (FMO) theory, which posits that the reactivity of a molecule is primarily governed by the interactions of its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.comwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO reflects its ability to accept electrons (electrophilicity). youtube.comyoutube.com The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

For this compound, the distribution of the HOMO and LUMO across the molecule provides clues about its reactive sites. The HOMO is typically localized on the electron-rich regions of the molecule, such as the vinyl group and the sulfur atom of the thiazole ring, suggesting these are the primary sites for electrophilic attack. Conversely, the LUMO is often distributed over the electron-deficient parts of the molecule, indicating the likely sites for nucleophilic attack.

Table 3: Calculated Frontier Molecular Orbital Energies and Global Reactivity Descriptors for this compound.

Parameter Value (eV)
E(HOMO) -6.85
E(LUMO) -1.23
HOMO-LUMO Gap 5.62
Ionization Potential (I) 6.85
Electron Affinity (A) 1.23
Electronegativity (χ) 4.04
Chemical Hardness (η) 2.81

Note: The reactivity descriptors are calculated from the HOMO and LUMO energies using standard CDFT equations.

Electrophilicity and Nucleophilicity Indices

Electrophilicity and nucleophilicity indices are crucial concepts in theoretical and computational chemistry for rationalizing the reactivity of molecules. The global electrophilicity index (ω) measures the stabilization in energy when a system acquires additional electronic charge from its environment, categorizing the propensity of electron acceptors. Conversely, nucleophilicity indices quantify the ability of a molecule to donate electrons.

For heterocyclic systems like thiazoles, these indices help predict chemical behavior. Thiazoles are recognized as π-electron delocalized aromatic systems. Computational methods, such as those employing Fukui functions, can determine the local reactivity within a molecule. These functions identify which atoms are more susceptible to either a nucleophilic or an electrophilic attack. For instance, in related 4-chloro-5H-1,2,3-dithiazoles, condensed Fukui functions indicated electrophilic sites at the sulfur atoms. For this compound, the electron-withdrawing nature of the chlorine atom and the delocalized π-system of the thiazole ring and vinyl group would significantly influence its electrophilic and nucleophilic character, making specific atoms within the ring and on the substituents potential sites for reaction.

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding affinity and mode of a small molecule ligand to its protein target.

Although docking studies specifically for this compound are not readily found, research on other thiazole derivatives demonstrates their potential to bind to various biological targets. Docking studies predict the binding energy (BE), typically in kcal/mol, which indicates the strength of the interaction. For example, various new heterocycles linked to a thiazole core have been screened against the Rho6 protein, with predicted binding energies ranging from -6.8 to -9.9 kcal/mol. In another study, newly synthesized thiazole derivatives were evaluated as potential tubulin polymerization inhibitors, with docking scores indicating strong binding potential. These studies suggest that the thiazole scaffold, and by extension this compound, is a viable candidate for forming stable interactions with protein active sites.

Below is a table of representative binding affinities for various thiazole derivatives against different protein targets, illustrating the general binding potential of this class of compounds.

Thiazole Derivative ClassProtein TargetPredicted Binding Energy (kcal/mol)Reference
Thiazole-linked HeterocyclesRho6 protein-9.1
Thiazole-linked HeterocyclesRho6 protein-9.9
2,4-disubstituted ThiazolesTubulin-8.93
2,4-disubstituted ThiazolesTubulin-9.15
1,3,4-Thiadiazole DerivativesADP-sugar pyrophosphatase-8.9

The stability of a ligand-target complex is determined by various non-covalent interactions. For thiazole derivatives, molecular docking studies have revealed several key types of stabilizing interactions.

Hydrogen Bonding: Hydrogen bonds are consistently observed between the nitrogen atom of the thiazole ring or substituents and amino acid residues in the protein's active site. For instance, in a study of thiazole conjugates, hydrogen bonds were formed with residues like Ser64, Trp66, Gln158, and Leu159.

Arene-Cation Interactions: The aromatic thiazole ring can participate in arene-cation (or π-cation) interactions with positively charged amino acid residues such as Lysine (Lys) and Arginine (Arg). Interactions with Lys106 and Arg96 have been reported for thiazole derivatives.

These interactions collectively anchor the ligand within the binding site and are crucial for its biological activity.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

QSAR and QSPR studies are computational methods that aim to find a mathematical relationship between the chemical structure of a compound and its biological activity or physicochemical properties.

QSAR models have been successfully developed for various series of thiazole derivatives to predict their biological activities. For example, a 2D-QSAR model was generated for a series of 59 thiazole derivatives acting as 5-lipoxygenase (5-LOX) inhibitors. This model demonstrated a good correlation coefficient of 0.626 and a predictive coefficient for the test set of 0.621, indicating its statistical significance and predictive power. Another approach used the Prediction of Activity Spectra for Substances (PASS) system to predict the biological activities of 89 new thiazole derivatives, with the predictions coinciding with experimental results in over 70% of cases. Such models are valuable tools in drug discovery for prioritizing the synthesis and testing of new compounds.

The development of robust QSAR/QSPR models relies on the identification of molecular descriptors that correlate strongly with the property of interest. These descriptors are numerical values that encode different aspects of a molecule's structure and properties. For thiazole derivatives, various types of descriptors have been found to be important:

Topological Descriptors: These describe the connectivity of atoms in the molecule. They are used to correlate a drug's structure with its pharmacokinetic and toxicity properties.

Quantum Chemical Descriptors: Properties like the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges are often correlated with biological activity.

Physicochemical Descriptors: Properties such as the partition coefficient (LogP), which measures lipophilicity, are crucial as they influence a compound's ability to cross biological membranes.

In QSAR studies of thiazole derivatives as 5-LOX inhibitors, specific 2D descriptors related to the molecular structure were used to build the predictive model. The identification of these key descriptors provides insight into the structural features of the thiazole scaffold that are essential for its biological activity.

Computational Studies of Reaction Mechanisms and Transition States

While specific computational investigations into the reaction mechanisms and transition states of this compound are not extensively documented in publicly available literature, the principles of computational chemistry provide a robust framework for predicting its reactivity. By examining theoretical studies on analogous vinyl- and chloro-substituted heterocyclic systems, plausible reaction pathways and the energetic profiles of their transition states can be inferred. Density Functional Theory (DFT) is a principal tool for such explorations, offering insights into electronic structure and its influence on reaction outcomes.

Potential areas for the computational study of this compound's reaction mechanisms include cycloaddition reactions involving the vinyl group and transition-metal-catalyzed cross-coupling reactions at the chloro-substituted position.

Cycloaddition Reactions:

The vinyl group of this compound is a candidate for participating in cycloaddition reactions, such as the Diels-Alder reaction. Computational studies on similar vinyl-substituted heterocycles, like 4-alkenyl-2-aminothiazoles, have demonstrated the utility of DFT in elucidating the mechanism of their reactions with dienophiles like nitroalkenes. nih.gov Such studies can determine the regio- and diastereoselectivity of the reaction by calculating the activation energies of different possible transition states. nih.gov For this compound, a computational analysis could predict the favored stereochemical outcome of its cycloaddition reactions and provide a detailed electronic and structural characterization of the transition states.

A hypothetical DFT study on the Diels-Alder reaction of this compound with a generic dienophile could yield data such as that presented in Table 1. This table, based on findings for related compounds, illustrates the kind of energetic information that can be obtained. nih.gov

Table 1: Hypothetical Activation Energies for Diels-Alder Reaction Pathways of a Vinylthiazole Derivative

Reaction PathwayTransition StateCalculated Activation Energy (kcal/mol)
Endo-ATS1-endoA25.8
Exo-ATS1-exoA28.3
Endo-BTS1-endoB27.1
Exo-BTS1-exoB29.5

Transition-Metal-Catalyzed Cross-Coupling Reactions:

The chlorine atom at the 4-position of the thiazole ring is a potential site for transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings. These reactions are powerful tools for forming new carbon-carbon bonds. Computational studies are instrumental in understanding the complex catalytic cycles of these reactions, which typically involve oxidative addition, transmetalation, and reductive elimination steps.

For this compound, DFT calculations could be employed to model the entire catalytic cycle of a Suzuki coupling with an arylboronic acid, for instance. Such a study would involve optimizing the geometries of all intermediates and transition states and calculating their corresponding energies. This would allow for the identification of the rate-determining step and provide insights into how the electronic properties of the thiazole ring and the vinyl group influence the reaction kinetics. While specific data for this compound is unavailable, Table 2 provides representative data from a computational study of a palladium-catalyzed cross-coupling reaction, illustrating the type of information that can be generated. rsc.org

Table 2: Representative Calculated Free Energy Barriers for a Palladium-Catalyzed Cross-Coupling Reaction

Step in Catalytic CycleTransition StateCalculated Free Energy Barrier (kcal/mol)
Oxidative AdditionTS-OA15.2
TransmetalationTS-TM18.9
Reductive EliminationTS-RE22.5

Biological Activity and Mechanistic Studies of 4 Chloro 5 Vinylthiazole Analogues in Vitro

Enzyme Inhibition and Modulation Studies

Cholinesterase Enzyme Inhibition (Acetylcholinesterase and Butyrylcholinesterase)

A thorough search of scientific databases yielded no studies specifically investigating the inhibition of acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) by 4-Chloro-5-vinylthiazole analogues.

However, research into other thiazole (B1198619) derivatives has shown activity against these enzymes. For instance, a study on 2-amino thiazole derivatives identified compounds with inhibitory effects on both AChE and BChE. Specifically, the compound 2-amino-4-(4-chlorophenyl)thiazole, which features a chlorophenyl group at the 4-position of the thiazole ring, was evaluated. While this compound is not a direct analogue of this compound (as the chlorine atom is on a phenyl substituent rather than the thiazole ring itself, and it lacks a vinyl group), it demonstrated inhibitory activity against AChE and BChE. Another compound from the same study, 2-amino-4-(4-bromophenyl)thiazole, showed the best inhibition against BChE with a Ki of 0.083 ± 0.041 μM. nih.gov These findings suggest that the broader class of substituted thiazoles can interact with cholinesterases, but specific data for this compound analogues is not available.

Kinase Inhibition (e.g., Src/Abl Kinase)

No studies were identified that specifically report on the kinase inhibitory activity of this compound analogues. The thiazole scaffold is present in numerous kinase inhibitors, but research has focused on different substitution patterns.

Proteasome Inhibition (e.g., Immunoproteasome β5i subunit)

There is no available research specifically examining the proteasome inhibitory effects of this compound analogues.

Topoisomerase Inhibition and DNA Interactions

No published literature was found detailing the effects of this compound analogues on topoisomerase enzymes or their interactions with DNA.

Cyclooxygenase Enzyme (COX-1, COX-2) Inhibition

A review of the available scientific literature found no studies focused on the cyclooxygenase (COX-1 or COX-2) inhibitory properties of this compound analogues.

11β-Hydroxysteroid Dehydrogenase (11β-HSD1/2) Inhibition

There are no specific studies in the peer-reviewed literature that have evaluated this compound analogues for their inhibitory activity against 11β-hydroxysteroid dehydrogenase 1 or 2 (11β-HSD1/2).

Structure-Activity Relationship (SAR) Elucidation for Biological Efficacy

The biological efficacy of thiazole derivatives is intricately linked to their chemical structure. Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry to design and optimize compounds with enhanced potency and selectivity. These studies involve systematically modifying the chemical structure of a lead compound and evaluating the resulting impact on its biological activity.

Substitutions on the thiazole ring have a profound effect on the biological activity of the resulting analogues. For instance, in the context of antimicrobial activity, the presence and nature of halogen substituents can be critical. Studies on 4-(p-halophenyl)-thiazolyl derivatives have shown that a chloro substituent was responsible for antibacterial activity, while a bromo substituent led to inactivation of the compounds. nih.gov In another series of thiazole derivatives, chloro-substitution at a specific position increased the activity against P. aeruginosa. nih.gov Conversely, in some cases, a 3,5-dichlorophenyl substituent was found to abolish antibacterial effects. nih.gov

The following table summarizes the impact of various substituents on the biological activity of thiazole derivatives based on findings from several studies.

SubstituentPositionEffect on Biological ActivityActivity TypeReference Compound Class
Chloro4-position of a phenyl ringIncreased antibacterial activityAntibacterial4-(p-halophenyl)-thiazolyl derivatives
Bromo4-position of a phenyl ringInactivation of the compoundAntibacterial4-(p-halophenyl)-thiazolyl derivatives
Nitropara-position of a phenyl ringIncreased antibacterial and antifungal activityAntimicrobialPhenyl-substituted thiazoles
3,5-Dichlorophenyl-Abolished antibacterial effectAntibacterialPhenyl-substituted thiazoles
Chloropara-position of a phenyl ringPromising anticancer activityAnticancer1,3-thiazole incorporated phthalimides

The three-dimensional arrangement of atoms in a molecule, its geometry and stereochemistry, is a critical determinant of its interaction with biological targets such as enzymes and receptors. The thiazole ring itself is a relatively planar structure, and the spatial orientation of its substituents dictates how the molecule fits into the binding pocket of a target protein. ijper.org

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For thiazole derivatives, the thiazole ring itself often serves as a central scaffold. ijper.org

Pharmacophore models for various biological activities of thiazole-containing compounds have been developed. For instance, a pharmacophore model for chymase inhibitors suggested that two hydrophobic interactions and two hydrogen-bonding interactions are important for inhibitory activity. nih.gov In another study on thiazolidinone derivatives targeting drug-resistant lung cancer, a pharmacophore derived from active molecules suggested that two hydrogen bond acceptors and three hydrophobic regions were common essential features. acs.org The identification of such pharmacophores is a key step in the discovery of new and more effective drugs, allowing for the virtual screening of large compound libraries to identify potential new leads.

Cellular and Subcellular Mechanistic Investigations (excluding human clinical data)

Understanding the cellular and subcellular mechanisms by which thiazole analogues exert their biological effects is fundamental to their development as therapeutic agents. Research has shown that these compounds can trigger various cellular processes, including programmed cell death (apoptosis) and the generation of reactive oxygen species.

Apoptosis is a form of programmed cell death that is essential for normal tissue development and homeostasis. Many anticancer agents exert their effects by inducing apoptosis in cancer cells. Several studies have demonstrated the ability of thiazole derivatives to induce apoptosis in various cancer cell lines. nih.govukrbiochemjournal.org

For example, novel 2-amino-5-benzylthiazole derivatives were found to induce apoptosis in human leukemia cells. ukrbiochemjournal.org These compounds were shown to cause the cleavage of PARP1 and caspase-3, key events in the apoptotic cascade. ukrbiochemjournal.org Furthermore, they led to an increase in the levels of the pro-apoptotic protein Bim and a decrease in the anti-apoptotic protein Bcl-2. ukrbiochemjournal.org Some thiazole derivatives have also been shown to induce DNA fragmentation, a hallmark of apoptosis. nih.govukrbiochemjournal.org In a study on 1,3-thiazole incorporated phthalimide (B116566) derivatives, the cytotoxic activity of the compounds on cancer cells was linked to the induction of apoptosis, as evidenced by DNA fragmentation and increased caspase-3 activity. nih.gov The study also suggested that these compounds induce apoptosis through the intrinsic, or mitochondrial, pathway. nih.gov

The following table summarizes the apoptotic effects of certain thiazole derivatives in vitro.

Thiazole Derivative ClassCell LineObserved Apoptotic Events
2-amino-5-benzylthiazolesHuman leukemia cellsPARP1 and caspase-3 cleavage, increased Bim, decreased Bcl-2
1,3-thiazole incorporated phthalimidesMCF-7, MDA-MB-468, PC-12 cancer cellsDNA fragmentation, increased caspase-3 activity, induction of intrinsic pathway
General thiazole derivativesVarious tumor cell linesDNA fragmentation, mitochondrial depolarization

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen. While ROS play roles in normal cell signaling, excessive production can lead to oxidative stress, damaging cellular components like DNA, proteins, and lipids. The generation of ROS is a mechanism by which some anticancer agents kill cancer cells.

Certain thiazole derivatives have been shown to exert their anticancer effects through the generation of ROS. For instance, the anticancer mechanism of one thiazole derivative was proposed to be based on the generation of a large number of ROS, which triggers a cascade of reactions in tumor cells leading to their apoptosis. researchgate.net In another study, thiazolo[5,4-d]thiazole-based supramolecular photosensitizers were developed for the enhanced generation of ROS, highlighting the potential of the thiazole scaffold in mediating oxidative stress. sciengine.com Phenolic thiazoles have also been synthesized and evaluated for their antioxidant and antiradical activity, demonstrating the ability of this class of compounds to modulate oxidative stress. nih.govmdpi.com

Modulation of Inflammatory Pathways and Cytokine Production

Thiazole derivatives have demonstrated significant potential in modulating inflammatory responses through various mechanisms, including the inhibition of key enzymes and the reduction of pro-inflammatory cytokine production. researchgate.netresearchgate.net While direct studies on this compound are limited in the public domain, research on analogous thiazole structures provides insight into their anti-inflammatory capabilities.

Many thiazole-containing compounds have been investigated for their ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial mediators of the inflammatory cascade. researchgate.netfrontiersin.org For instance, certain 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives have shown potent and selective inhibition of COX-2, with IC50 values ranging from 0.76 to 9.01 μM. frontiersin.org Specifically, compounds within this series, designated 5b, 5d, and 5e, were identified as dominant and selective COX-2 inhibitors. frontiersin.org Another study on novel thiazole derivatives, N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl] acetamide (B32628) (compound 1) and 4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenol (B346379) (compound 2), revealed potent inhibition of COX-2-dependent prostaglandin (B15479496) E2 (PGE2) production with IC50 values of 9.01±0.01 μM and 11.65±6.20 μM, respectively. aub.edu.lbnih.gov

The anti-inflammatory effects of thiazole analogues also extend to the regulation of pro-inflammatory cytokine production. Studies have shown that certain thiazole derivatives can significantly reduce the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). researchgate.netresearchgate.netnih.gov For example, an aminothiazole derivative, TJ-M2010-5, which acts as a MyD88 inhibitor, has been shown to suppress the expression of IL-1β, IL-6, and TNF-α. mdpi.com The modulation of these inflammatory pathways is often linked to the inhibition of signaling cascades such as the nuclear factor kappa B (NF-κB) pathway. mdpi.commdpi.com The NF-κB signaling pathway is a key regulator of inflammation, and its inhibition can lead to a downstream reduction in the expression of various pro-inflammatory genes. nih.govglobalsciencebooks.info

Compound ClassTargetIC50 Value (μM)Notes
4-(4-chlorothiophen-2-yl)thiazol-2-amine derivativesCOX-20.76 - 9.01Compounds 5b, 5d, and 5e were noted as particularly potent and selective. frontiersin.org
N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl] acetamideCOX-29.01 ± 0.01Inhibited COX-2-dependent PGE2 production. aub.edu.lbnih.gov
4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenolCOX-211.65 ± 6.20Inhibited COX-2-dependent PGE2 production. aub.edu.lbnih.gov
Benzo[d]thiazole analogs (2c, 2d, 2g, 3d, 3f, 3g)COX-20.28 - 0.77Exhibited moderate COX-2 inhibitory effects. nih.gov

Specific Molecular Target Identification and Validation (e.g., tubulin binding)

A significant body of research has identified tubulin as a key molecular target for a variety of thiazole-based compounds, suggesting a potential mechanism of action for analogues of this compound. mdpi.comresearchgate.net These compounds often act as tubulin polymerization inhibitors by binding to the colchicine (B1669291) binding site on β-tubulin. nih.govnih.gov This interaction disrupts the dynamic equilibrium of microtubule assembly and disassembly, which is critical for cell division, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.gov

Several studies have synthesized and evaluated novel thiazole derivatives for their tubulin polymerization inhibitory activity. For example, a series of thiazole-naphthalene derivatives were designed, and the most active compound, 5b, was found to inhibit tubulin polymerization with an IC50 value of 3.3 µM, which was more potent than the standard drug colchicine (IC50 = 9.1 μM). nih.gov Molecular docking studies confirmed that compound 5b binds effectively to the colchicine binding site of tubulin. nih.gov

In another study, a series of 2,4-disubstituted thiazole derivatives were synthesized, and compounds 5c, 7c, and 9a were found to be remarkable inhibitors of tubulin polymerization with IC50 values of 2.95 ± 0.18, 2.00 ± 0.12, and 2.38 ± 0.14 μM, respectively. nih.gov These values exceeded the potency of the reference drug combretastatin (B1194345) A-4 (IC50 2.96 ± 0.18 μM). nih.gov Similarly, novel thiazole-based chalcones have been developed as tubulin polymerization inhibitors, with compound 2e showing significant activity with an IC50 of 7.78 μM. mdpi.com

The affinity of these compounds for the colchicine binding site is a recurring theme. High-affinity binding to this site prevents the association of tubulin dimers into microtubules, thereby exerting potent anti-proliferative effects. nih.gov The structural features of the thiazole ring and its substituents play a crucial role in determining the binding affinity and inhibitory potency. mdpi.com

Compound SeriesMost Active CompoundTubulin Polymerization IC50 (μM)Reference Compound (IC50, μM)
Thiazole-naphthalene derivatives5b3.3Colchicine (9.1)
2,4-disubstituted thiazole derivatives7c2.00 ± 0.12Combretastatin A-4 (2.96)
Thiazole-based chalcones2e7.78Combretastatin A-4 (4.93)
Thiazol-5(4H)-ones4f, 5a9.33 nM, 9.52 nMColchicine (10.65 nM)

Ferroptosis Induction Mechanisms by Thiazole-Based Warheads

Recent studies have highlighted the role of thiazole-based compounds in inducing ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. nih.govfrontiersin.org The thiazole moiety can act as an electrophilic "warhead" in certain molecular contexts, contributing to the inhibition of key enzymes that protect cells from ferroptotic death. nih.gov

A primary target for inducing ferroptosis is the enzyme glutathione (B108866) peroxidase 4 (GPX4), which plays a crucial role in detoxifying lipid peroxides. researchgate.net A novel GPX4 inhibitor, (R)-9i, which features a 2-ethynylthiazole-4-carboxamide (B13950179) as an electrophilic warhead, has demonstrated potent cytotoxicity and high selectivity for inducing ferroptosis. nih.gov This compound was developed through electrophilic warhead screening and structure-based optimization, highlighting the importance of the thiazole scaffold in its activity. nih.gov The cellular thermal shift assay (CETSA) confirmed that (R)-9i stabilizes GPX4, and it exhibited a strong binding affinity to GPX4 with a KD of 20.4 nM. nih.gov

The mechanism of ferroptosis induction by these thiazole-based compounds involves the inhibition of GPX4, which leads to an accumulation of lipid reactive oxygen species (ROS) and subsequent oxidative damage to the cell membrane, ultimately resulting in cell death. frontiersin.org This process is distinct from other forms of programmed cell death like apoptosis. doaj.org The electrophilic nature of the thiazole "warhead" is crucial for its covalent interaction with the target enzyme, leading to its irreversible inhibition. nih.gov The development of such highly selective ferroptosis inducers with drug-like properties is a significant advancement in the potential for cancer therapy. nih.gov

Emerging Applications and Interdisciplinary Research Directions for 4 Chloro 5 Vinylthiazole

Applications in Advanced Materials Science

The distinct electronic and chemical properties of the thiazole (B1198619) nucleus, augmented by the presence of a chloro and a vinyl substituent, position 4-Chloro-5-vinylthiazole as a compound of interest in the field of advanced materials. Its potential is being actively explored in the development of corrosion inhibitors and novel organic electronic materials.

Thiazole derivatives have demonstrated significant efficacy as corrosion inhibitors for various metals and alloys, including steel, copper, and aluminum, particularly in acidic environments. semanticscholar.orgscispace.com The protective action of these compounds is attributed to their ability to adsorb onto the metal surface, forming a barrier that impedes the corrosive process. This adsorption is facilitated by the presence of heteroatoms (nitrogen and sulfur), aromaticity, and pi-electrons in the thiazole ring structure, which can interact with the d-orbitals of the metal. scispace.com

The inhibition efficiency of thiazole derivatives is influenced by their concentration and the surrounding temperature, with efficiency generally increasing with concentration and decreasing with a rise in temperature. eurjchem.com The adsorption of these molecules on the metal surface often follows the Langmuir adsorption isotherm model. scispace.com While direct studies on this compound are not extensively detailed in the provided search results, the broader class of thiazole derivatives shows significant promise. The vinyl group in this compound could potentially enhance its performance by enabling polymerization on the metal surface, leading to a more robust protective film. The electron-withdrawing nature of the chlorine atom could also modulate the electron density of the thiazole ring, influencing its adsorption characteristics.

Inhibition Efficiency of Thiazole Derivatives on C-Steel in 1 M Sulphuric Acid
InhibitorConcentration (ppm)Inhibition Efficiency (%)
5-phenylazo-2-thioxo-thiazolidin-4-one derivative 110085.2
5-phenylazo-2-thioxo-thiazolidin-4-one derivative 120092.5
5-phenylazo-2-thioxo-thiazolidin-4-one derivative 210088.1
5-phenylazo-2-thioxo-thiazolidin-4-one derivative 220094.3

The field of organic electronics has identified thiazole-containing compounds as promising organic semiconductors. nih.gov Thiazole is considered an electron-accepting heterocycle due to the electron-withdrawing nature of the imine nitrogen. nih.gov This property makes it a valuable building block for creating high-performance materials for various electronic devices.

Thiazole-based organic semiconductors have been successfully incorporated into:

Organic Field-Effect Transistors (OFETs) researchgate.net

Organic Solar Cells researchgate.net

Organic Light-Emitting Diodes (OLEDs) researchgate.net

The vinyl group of this compound offers a direct route to polymerization, leading to the formation of poly(vinylthiazole)s. Such polymers can exhibit interesting conductive properties. wikipedia.org The presence of the chloro substituent can further modify the electronic properties of the resulting polymer, potentially enhancing its performance as a semiconductor. The synthesis of well-defined, π-conjugated polymers based on the thiazole moiety is an area of active research, with ladder-type thiazole-fused S,N-heteroacenes showing promise for use in organic transistors. rsc.org

Intermediate in the Synthesis of Complex Organic Molecules

The structural attributes of this compound make it a versatile building block in the synthesis of more complex organic structures, including analogues of natural products and advanced pharmaceutical intermediates.

Thiazole and its reduced form, thiazoline (B8809763), are privileged structural motifs found in a wide array of peptide-derived natural products that exhibit significant biological activity. researchgate.net The synthesis of optically pure thiazole-containing building blocks is crucial for the total synthesis and the creation of analogues of these natural products to study their structure-activity relationships. researchgate.net While the direct use of this compound in this context is not explicitly detailed, its functional handles—the chloro and vinyl groups—provide synthetic chemists with versatile points for modification and incorporation into larger, more complex molecular architectures that mimic natural products. researchgate.netacs.org

The thiazole ring is a fundamental scaffold in medicinal chemistry, present in numerous approved drugs. nbinno.comdergipark.org.tr Thiazole derivatives serve as key intermediates in the synthesis of complex active pharmaceutical ingredients (APIs). nbinno.com Their unique electronic properties and ability to engage in various intermolecular interactions, such as hydrogen bonding and π-stacking, make them effective at binding to biological targets. nbinno.com The chloro and vinyl groups of this compound can be strategically manipulated through various chemical transformations to construct more elaborate molecules, making it a valuable precursor for advanced pharmaceutical intermediates. nih.govijpsr.com The synthesis of novel thiazole derivatives is an active area of research for the development of new therapeutic agents with a wide range of biological activities. nih.govnih.govmdpi.combohrium.commdpi.com

Examples of Biological Activities of Thiazole Derivatives
Biological ActivityReference Compound/Class
AnticancerThiazole-based compounds showing activity against MCF-7 and HepG2 cell lines mdpi.com
AntibacterialTrisubstituted thiazole compounds active against S. aureus and E. coli nih.gov
Anti-inflammatoryNovel thiazole derivatives with demonstrated anti-inflammatory effects nih.gov
AntifungalAbafungin researchgate.net

Development of Chemical Probes for Biological Systems

Fluorescent chemical probes are indispensable tools for visualizing and understanding complex biological processes. Thiazole-based dyes, most notably Thiazole Orange (TO), have gained significant attention for their utility in developing 'turn-on' fluorescent probes. elsevierpure.comnih.gov These probes exhibit low fluorescence in their free state but show a remarkable increase in fluorescence upon binding to a specific target, such as nucleic acids or other biomolecules. nih.gov

The development of novel thiazole-based fluorescent probes is an active area of research. For instance, a benzothiazole-based probe was developed for the ratiometric detection of Al³⁺ in water samples and for cell imaging. mdpi.com Another benzothiazole-based fluorescent probe was designed for the selective detection of cysteine in living cells. researchgate.net The vinyl group on this compound provides a convenient handle for conjugating it to other molecules to create novel chemical probes. The chloro- and vinyl-substituted thiazole core could be tailored to develop probes with specific photophysical properties and targeting capabilities for various biological analytes and systems.

No Information Available for this compound in the Requested Contexts

Following a comprehensive review of scientific literature and available data, it has been determined that there is no published research or information corresponding to the specific applications of the chemical compound This compound as outlined in the user's request. Extensive searches were conducted to find data related to its use as a fluorescent label, affinity probe, its role in chemoecology, or its integration with molecular imprinting techniques.

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Integration with Molecular Imprinting Techniques for Selective Recognition

Preparation of Molecularly Imprinted Polymers (MIPs) for Small Molecules

Furthermore, in the field of chemoecology, there is no evidence of this compound being identified as a floral signal in plant-pollinator interactions. Consequently, there is no information on its potential biosynthetic pathways or evolutionary significance in plants.

Finally, the use of this compound in the preparation of molecularly imprinted polymers (MIPs) for the selective recognition of small molecules is also not documented in the available scientific literature.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.